molecular formula C14H17F3N2O4 B13491081 2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B13491081
M. Wt: 334.29 g/mol
InChI Key: SYOLIBYCSLZSNP-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) groupThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((Tert-butoxycarbonyl)amino)-3-(3-pyridyl)propanoic acid
  • (Tert-butoxycarbonyl) L-His (Trt)-Aib-OH
  • (S)-2-((Tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to the presence of the trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F3N2O4

Molecular Weight

334.29 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-10(11(20)21)5-8-4-9(7-18-6-8)14(15,16)17/h4,6-7,10H,5H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

SYOLIBYCSLZSNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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